3-Nitroisoxazole-5-carboxamide
Overview
Description
3-Nitroisoxazole-5-carboxamide is a heterocyclic compound featuring a five-membered isoxazole ring with a nitro group at the third position and a carboxamide group at the fifth position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with primary nitro compounds. For instance, the reaction of an aldehyde with a primary nitro compound in a 1:2 molar ratio can lead to the formation of isoxazole derivatives . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide .
Industrial Production Methods: Industrial production often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and provide a sustainable approach to synthesizing isoxazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 3-Nitroisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted by nucleophiles in aromatic nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as aliphatic diamines and disulfides are used under optimized conditions to achieve desired products.
Major Products:
- Reduction of the nitro group leads to the formation of amino derivatives.
- Substitution reactions yield various functionalized isoxazole derivatives.
Scientific Research Applications
3-Nitroisoxazole-5-carboxamide has significant applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor studies.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitroisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of AMPA receptors, enhancing their activity by binding to the receptor’s ligand-binding domain . This interaction is facilitated by the compound’s ability to form stable complexes with the receptor, leading to neuroprotective effects.
Comparison with Similar Compounds
Isoxazole-3-carboxamide: Shares the isoxazole ring but differs in the position and type of substituents.
5-Nitroisoxazole: Lacks the carboxamide group but has similar reactivity due to the nitro group.
Uniqueness: 3-Nitroisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate AMPA receptors sets it apart from other isoxazole derivatives .
Properties
IUPAC Name |
3-nitro-1,2-oxazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c5-4(8)2-1-3(6-11-2)7(9)10/h1H,(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDBWSKPRIDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673113 | |
Record name | 3-Nitro-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224594-00-6 | |
Record name | 3-Nitro-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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